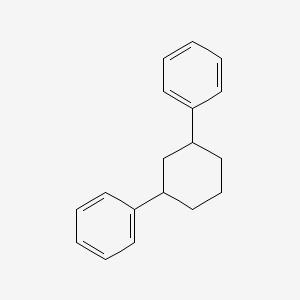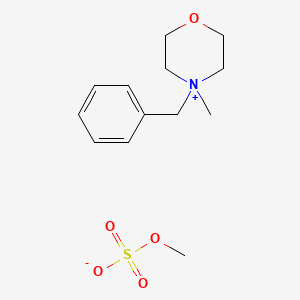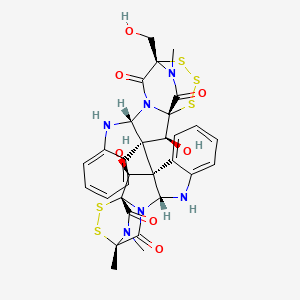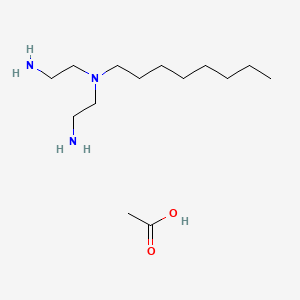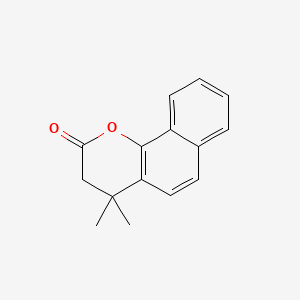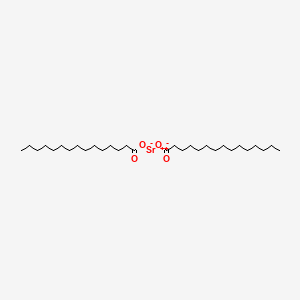
Diethylammonium (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylammonium (Z)-hexadec-9-enoate can be synthesized through a reaction between hexadec-9-enoic acid and diethylamine. The reaction typically involves the following steps:
Esterification: Hexadec-9-enoic acid is first esterified with an alcohol, such as methanol, to form methyl hexadec-9-enoate.
Ammonolysis: The ester is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylammonium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield diethylammonium hexadec-9-enoate oxides or peroxides.
Reduction: Reduction typically produces diethylammonium hexadecanoate.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Diethylammonium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and metabolic disorders.
Industry: It is utilized in the formulation of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of diethylammonium (Z)-hexadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylammonium hexadecanoate: A saturated analog of diethylammonium (Z)-hexadec-9-enoate.
Diethylammonium octadec-9-enoate: A similar compound with a longer carbon chain.
Diethylammonium dodec-9-enoate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific unsaturation at the 9th carbon position, which imparts distinct chemical and physical properties. This unsaturation can influence the compound’s reactivity, biological activity, and applications compared to its saturated and differently substituted analogs.
Propriétés
Numéro CAS |
94405-93-3 |
|---|---|
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
diethylazanium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h7-8H,2-6,9-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3/b8-7-; |
Clé InChI |
AMLAAJUSPWAEGI-CFYXSCKTSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH2+]CC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CC[NH2+]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



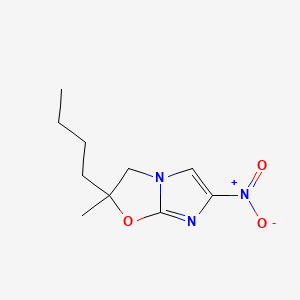
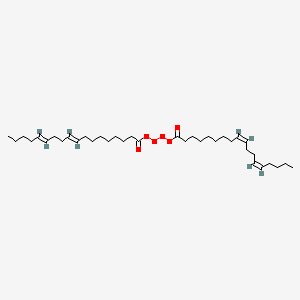
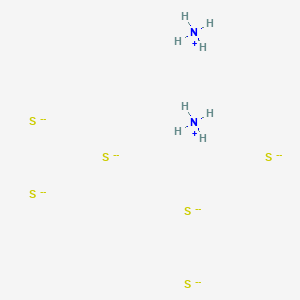
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)


